6,6-Dimethyl-5-azaspiro[2.4]heptane
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Overview
Description
6,6-Dimethyl-5-azaspiro[24]heptane is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a bicyclic system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-5-azaspiro[2.4]heptane typically involves the cycloaddition of azomethine ylides with ethyl cyclopropylidene acetate. This reaction is catalyzed by copper complexes such as Cu(CH3CN)4BF4 in the presence of ligands like TF-BiphamPhos . The reaction conditions usually involve stirring the reactants in dichloromethane at room temperature under an argon atmosphere.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound can be optimized by using readily available raw materials and simplified processes. One method involves the use of tert-butyl carbamate as a starting material, which undergoes cyclization to form the desired spirocyclic compound .
Chemical Reactions Analysis
Types of Reactions
6,6-Dimethyl-5-azaspiro[2.4]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxylated products.
Substitution: The nitrogen atom in the spirocyclic ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium tetrahydridoaluminate is often used for reduction reactions.
Substitution: Nucleophiles such as amines and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions include oxo derivatives, hydroxylated compounds, and substituted spirocyclic derivatives.
Scientific Research Applications
6,6-Dimethyl-5-azaspiro[2.4]heptane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6,6-Dimethyl-5-azaspiro[2.4]heptane involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, including inhibition of enzyme activity and alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5-Azaspiro[2.4]heptane: Lacks the dimethyl substitution, resulting in different chemical properties.
6,6-Dimethyl-5-oxa-spiro[2.4]heptane: Contains an oxygen atom instead of nitrogen, leading to different reactivity and applications.
Uniqueness
6,6-Dimethyl-5-azaspiro[2.4]heptane is unique due to its specific spirocyclic structure with a nitrogen atom and dimethyl substitution. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C8H15N |
---|---|
Molecular Weight |
125.21 g/mol |
IUPAC Name |
6,6-dimethyl-5-azaspiro[2.4]heptane |
InChI |
InChI=1S/C8H15N/c1-7(2)5-8(3-4-8)6-9-7/h9H,3-6H2,1-2H3 |
InChI Key |
ZHXSSQXMEIVMMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2(CC2)CN1)C |
Origin of Product |
United States |
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